N-(2-methoxyphenethyl)-3-[3-oxo-1,2-benzisothiazol-2(3H)-yl]propanamide N-(2-methoxyphenethyl)-3-[3-oxo-1,2-benzisothiazol-2(3H)-yl]propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14982998
InChI: InChI=1S/C19H20N2O3S/c1-24-16-8-4-2-6-14(16)10-12-20-18(22)11-13-21-19(23)15-7-3-5-9-17(15)25-21/h2-9H,10-13H2,1H3,(H,20,22)
SMILES:
Molecular Formula: C19H20N2O3S
Molecular Weight: 356.4 g/mol

N-(2-methoxyphenethyl)-3-[3-oxo-1,2-benzisothiazol-2(3H)-yl]propanamide

CAS No.:

Cat. No.: VC14982998

Molecular Formula: C19H20N2O3S

Molecular Weight: 356.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2-methoxyphenethyl)-3-[3-oxo-1,2-benzisothiazol-2(3H)-yl]propanamide -

Specification

Molecular Formula C19H20N2O3S
Molecular Weight 356.4 g/mol
IUPAC Name N-[2-(2-methoxyphenyl)ethyl]-3-(3-oxo-1,2-benzothiazol-2-yl)propanamide
Standard InChI InChI=1S/C19H20N2O3S/c1-24-16-8-4-2-6-14(16)10-12-20-18(22)11-13-21-19(23)15-7-3-5-9-17(15)25-21/h2-9H,10-13H2,1H3,(H,20,22)
Standard InChI Key YLWHXOQNOBCFEX-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC=C1CCNC(=O)CCN2C(=O)C3=CC=CC=C3S2

Introduction

N-(2-Methoxyphenethyl)-3-[3-oxo-1,2-benzisothiazol-2(3H)-yl]propanamide is a synthetic organic compound belonging to the class of benzisothiazolone derivatives. These compounds are known for their diverse pharmacological activities, including anti-inflammatory, anticancer, and enzyme inhibitory properties. The structure of this compound integrates a benzisothiazolone moiety and a methoxyphenethyl group, which contribute to its potential biological activity.

Structural Characteristics

This compound has the following key structural features:

  • Core Structure: A benzisothiazolone ring system with a keto group at position 3.

  • Side Chain: A propanamide group linked to the benzisothiazolone nucleus.

  • Substitution: A 2-methoxyphenethyl group attached via an amide bond.

The molecular formula and detailed structural data are essential for understanding its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC18_{18}H19_{19}NO4_{4}S
Molecular Weight~345.41 g/mol
Functional GroupsAmide, methoxy, benzisothiazolone
Key Bond AnglesDetermined by X-ray crystallography or computational modeling

Synthesis Pathway

The synthesis of N-(2-methoxyphenethyl)-3-[3-oxo-1,2-benzisothiazol-2(3H)-yl]propanamide typically involves:

  • Preparation of Benzisothiazolone Core: Starting from saccharin derivatives or related precursors.

  • Amide Bond Formation: Coupling of the benzisothiazolone with 2-methoxyphenethylamine using coupling agents like EDCI or DCC in the presence of a base.

  • Purification: Recrystallization or chromatographic techniques to isolate the pure product.

Anti-inflammatory Potential

Benzisothiazolone derivatives are often investigated for their role as cyclooxygenase (COX) or lipoxygenase (LOX) inhibitors. In silico docking studies suggest that similar compounds exhibit strong binding affinities to COX-2 and 5-LOX enzymes, which are critical in inflammation pathways.

CompoundCOX-2 Binding Energy (kcal/mol)5-LOX Binding Energy (kcal/mol)
Target Compound--
Celecoxib (reference)-12.3-
Licofelone--8.73

Enzyme Inhibition

The compound may act as an inhibitor of enzymes like human leukocyte elastase (HLE) or 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which are implicated in metabolic diseases and inflammatory conditions.

Analytical Characterization

To confirm the identity and purity of this compound, several analytical techniques are employed:

  • NMR Spectroscopy:

    • 1H^1 \text{H}: Signals corresponding to aromatic protons, methoxy group, and amide functionality.

    • 13C^{13} \text{C}: Peaks for carbonyl groups and aromatic carbons.

  • Mass Spectrometry:

    • Molecular ion peak at ~345 m/z confirming the molecular weight.

  • Infrared Spectroscopy (IR):

    • Characteristic peaks for C=O stretching (~1700 cm1^{-1}) and N-H bending (~3300 cm1^{-1}).

  • X-ray Crystallography:

    • Provides precise bond lengths and angles, confirming the spatial arrangement of atoms.

Future Research Directions

  • Medicinal Chemistry Optimization:

    • Modifications on the methoxyphenethyl group to enhance binding affinity to biological targets.

  • Pharmacokinetics Studies:

    • Assessing absorption, distribution, metabolism, and excretion (ADME) profiles in vivo.

  • In Vitro/In Vivo Testing:

    • Evaluating its efficacy in animal models for inflammation or cancer therapy.

  • Structure-Activity Relationship (SAR):

    • Investigating how structural changes affect bioactivity.

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